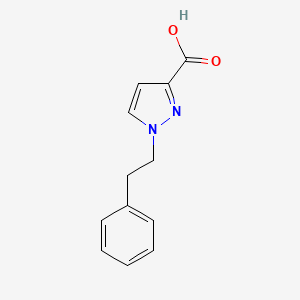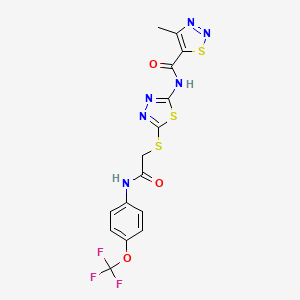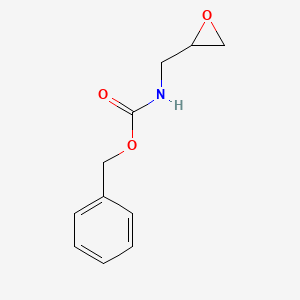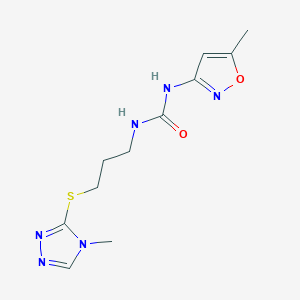![molecular formula C17H17N5O4S B2420311 1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396863-44-7](/img/structure/B2420311.png)
1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyrrolidin-1-ylsulfonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Compounds with similar structures are known to undergo a variety of reactions, including those involving carboxylic acids and their derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in drug discovery. Here’s why:
Pharmacophore Exploration: The sp³-hybridized pyrrolidine scaffold allows efficient exploration of pharmacophore space. Its non-planarity (a phenomenon called “pseudorotation”) contributes to three-dimensional coverage, enhancing interactions with biological targets .
Stereochemistry and Binding Modes: The stereogenic carbons in pyrrolidine lead to different stereoisomers. Substituent spatial orientation influences binding modes to enantioselective proteins. Researchers can design new pyrrolidine compounds with diverse biological profiles .
Antiviral and Antibacterial Properties
While specific studies on VU0541073-1 are limited, pyridine derivatives have shown promise as antiviral and antibacterial agents. Their structural diversity allows modification for improved activity .
Photophysical Behavior
VU0541073-1’s intricate photophysical behavior arises from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py). π–π stacking interactions and short C–H⋯N hydrogen bonds rigidify TT, while Py exhibits partial conformational freedom .
Synthesis of Novel Derivatives
Researchers have synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using VU0541073-1 as a raw material. These compounds may have diverse applications .
Eigenschaften
IUPAC Name |
1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-17-14(27(24,25)22-10-3-4-11-22)7-5-9-21(17)12-15-19-16(20-26-15)13-6-1-2-8-18-13/h1-2,5-9H,3-4,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCDKPXVPFIPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one](/img/structure/B2420230.png)
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)



![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)


![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)
